5-Methyl-2'-deoxyzebularine cep
Overview
Description
5-Methyl-2’-deoxyzebularine cep is a modified nucleoside analogue of zebularine. It is known for its intrinsic fluorescence and its ability to probe the initiation of cellular DNA repair processes. This compound is particularly significant in the field of nucleic acid chemistry due to its unique properties and applications in scientific research .
Scientific Research Applications
5-Methyl-2’-deoxyzebularine cep has a wide range of applications in scientific research:
Chemistry: It is used to study the properties of nucleosides and their interactions with other molecules.
Mechanism of Action
Target of Action
It is a 2’-deoxynucleoside analogue of zebularine , which is known to act as a DNA demethylase inhibitor and a cytidine deaminase inhibitor . Therefore, it is plausible that 5-Methyl-2/'-deoxyzebularine cep may have similar targets.
Mode of Action
Given its structural similarity to zebularine, it may also act as a dna demethylase inhibitor and a cytidine deaminase inhibitor . This suggests that it could interact with its targets by inhibiting their enzymatic activity, thereby affecting DNA methylation and cytidine deamination processes.
Biochemical Pathways
Based on its potential role as a dna demethylase inhibitor and a cytidine deaminase inhibitor , it can be inferred that it may affect pathways related to DNA methylation and cytidine deamination. These processes are crucial for gene expression regulation and nucleotide metabolism, respectively.
Result of Action
As a potential dna demethylase inhibitor and cytidine deaminase inhibitor , it may lead to changes in DNA methylation patterns and cytidine metabolism, which could in turn affect gene expression and nucleotide metabolism at the molecular and cellular levels.
Preparation Methods
The synthesis of 5-Methyl-2’-deoxyzebularine cep involves several steps. The compound is typically prepared by modifying zebularine, a cytidine analogue. The synthetic route includes the protection of the nucleoside, followed by methylation and subsequent deprotection. The reaction conditions often involve the use of anhydrous acetonitrile as a diluent and ammonium hydroxide for deprotection . Industrial production methods are similar but scaled up to meet the demand for research and commercial applications.
Chemical Reactions Analysis
5-Methyl-2’-deoxyzebularine cep undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Comparison with Similar Compounds
5-Methyl-2’-deoxyzebularine cep is unique compared to other similar compounds due to its intrinsic fluorescence and its dual role as a DNA demethylase and cytidine deaminase inhibitor. Similar compounds include:
Zebularine: A cytidine analogue with similar inhibitory properties but lacks the methyl group at the 5-position.
5-Fluoro-2’-deoxycytidine: Another DNA methyltransferase inhibitor under clinical investigation for cancer treatment.
5-Methylcytosine: A naturally occurring nucleoside involved in DNA methylation but does not possess the same inhibitory properties as 5-Methyl-2’-deoxyzebularine cep.
Properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49N4O7P/c1-28(2)44(29(3)4)52(49-23-11-22-41)51-36-24-38(43-26-30(5)25-42-39(43)45)50-37(36)27-48-40(31-12-9-8-10-13-31,32-14-18-34(46-6)19-15-32)33-16-20-35(47-7)21-17-33/h8-10,12-21,25-26,28-29,36-38H,11,23-24,27H2,1-7H3/t36-,37+,38+,52?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZVCEADSAZPGG-VAVRNPHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49N4O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801099595 | |
Record name | 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-5-methyl-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125258-62-0 | |
Record name | 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-5-methyl-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125258-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-5-methyl-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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